Here are some specific examples of how Tributyl(perfluoroethyl)stannane is being used in scientific research:
Tributyl(pentafluoroethyl)stannane is an organotin compound with the chemical formula C₁₄H₂₇F₅Sn. It features three butyl groups attached to a tin atom, which is also bonded to a pentafluoroethyl group. This compound is notable for its unique properties derived from the presence of the highly electronegative fluorine atoms, which significantly influence its reactivity and stability. The pentafluoroethyl group enhances the compound's lipophilicity and alters its electronic characteristics, making it an interesting subject for various chemical applications and studies.
Tributyl(pentafluoroethyl)stannane can be synthesized through several methods:
Tributyl(pentafluoroethyl)stannane has several applications:
Interaction studies involving tributyl(pentafluoroethyl)stannane focus on its reactivity with various substrates and its role in radical chemistry. Research indicates that it can effectively participate in radical-mediated transformations, which are crucial for synthesizing complex organic molecules. Additionally, studies on its interactions with biological systems are necessary to understand its toxicity and potential therapeutic applications.
Several compounds share structural similarities with tributyl(pentafluoroethyl)stannane. Here are some notable examples:
Tributyl(pentafluoroethyl)stannane stands out due to the influence of its pentafluoroethyl group on reactivity and stability, making it a unique reagent in synthetic chemistry. Its distinct properties derived from fluorination allow for specialized applications that may not be achievable with other similar compounds.
The transmetalation process involving tributyl(pentafluoroethyl)stannane in palladium/copper-cocatalyzed Stille coupling reactions proceeds through a well-defined mechanistic pathway that distinguishes it from conventional organostannane reagents [14] [28]. The pentafluoroethyl substituent significantly alters the electronic environment around the tin center, leading to enhanced reactivity compared to traditional tributyltin derivatives [32]. Computational studies have revealed that the transmetalation step operates via a cyclic four-coordinate transition state, which is characteristic of organotin compounds in cross-coupling reactions [10] [11].
The palladium-catalyzed transmetalation mechanism begins with the formation of an intermediate complex where the organotin reagent coordinates to the palladium center [11]. In the case of tributyl(pentafluoroethyl)stannane, the electron-withdrawing nature of the pentafluoroethyl group facilitates this coordination step by increasing the electrophilicity of the tin atom [14] [32]. The rate-determining step involves the transfer of the pentafluoroethyl group from tin to palladium through a cyclic transition state that maintains the stereochemical integrity of the transferred group [10] [14].
Experimental evidence demonstrates that copper cocatalysts enhance the transmetalation efficiency by facilitating the formation of mixed-metal intermediates [16]. The copper species acts as a bridge between the organotin reagent and the palladium catalyst, effectively lowering the activation barrier for the transmetalation process [28]. Kinetic studies have shown that the presence of copper salts reduces the activation energy from approximately 16.0 kilocalories per mole to 15.4 kilocalories per mole, representing a significant improvement in reaction efficiency [20].
Organotin Reagent | Activation Barrier (kcal/mol) | Mechanism Type | Selectivity | Reference |
---|---|---|---|---|
Tributyltin hydride | 16.0-16.3 | Cyclic 4-membered transition state | Anti-Markovnikov | [10] [20] |
Tributyl(pentafluoroethyl)stannane | 15.4-16.0 | Cyclic 4-membered transition state | Regioselective | [20] |
Trimethylvinylstannane | Not specified | Associative ligand substitution | Configuration retention | [10] |
Tris(pentafluoroethyl)stannane hydride | Not specified | Difluorocarbene release pathway | Solvent-dependent | [32] |
The mechanistic pathway involves several discrete steps that have been characterized through both experimental and computational methods [43] [45]. Initially, the palladium catalyst undergoes oxidative addition with an organic halide to form a palladium(II) intermediate [28]. Subsequently, the tributyl(pentafluoroethyl)stannane coordinates to this palladium complex, forming a five-coordinate intermediate that facilitates the transmetalation process [11] [14]. The pentafluoroethyl group is then transferred to palladium through a concerted mechanism that preserves the stereochemistry of the carbon-carbon bond formation [10].
The unique reactivity of tributyl(pentafluoroethyl)stannane in these transformations stems from the electronic properties of the pentafluoroethyl substituent [32]. The highly electronegative fluorine atoms create a significant dipole moment that influences the polarization of the tin-carbon bond, making the pentafluoroethyl group more susceptible to nucleophilic attack by the palladium center [14]. This electronic activation leads to enhanced reaction rates and improved selectivity compared to non-fluorinated organostannane analogues [28].
The radical-mediated hydrostannylation reactions involving tributyl(pentafluoroethyl)stannane represent a significant class of transformations that provide access to pentafluoroethyl-substituted organotin intermediates [17] [23]. These reactions typically proceed under free-radical conditions, where the tin-hydrogen bond undergoes homolytic cleavage to generate reactive tin radicals [18] [24]. The resulting radical species exhibit high reactivity toward unsaturated substrates, including alkenes and alkynes, leading to the formation of carbon-tin bonds with well-defined regiochemical outcomes [19] [22].
The mechanistic pathway for radical-mediated hydrostannylation begins with the initiation step, where thermal or photochemical conditions promote the homolytic cleavage of the tin-hydrogen bond [17] [23]. In the case of tributyl(pentafluoroethyl)stannane derivatives, this process generates a tributyltin radical that readily adds to the carbon-carbon double or triple bond of the unsaturated substrate [18]. The regioselectivity of this addition is primarily controlled by steric factors, with the bulky tributyltin group preferentially adding to the less substituted carbon atom [22] [24].
Experimental studies have demonstrated that the hydrostannylation of terminal alkenes with tributyl(pentafluoroethyl)stannane proceeds with excellent anti-Markovnikov selectivity [17] [19]. The reaction exhibits first-order kinetics with respect to both the organotin reagent and the alkene substrate, consistent with a radical chain mechanism [23]. Rate constant measurements indicate that these transformations proceed with remarkable efficiency, with rate constants ranging from 10⁴ to 10⁶ reciprocal molar seconds depending on the nature of the substrate [24].
Substrate | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Regioselectivity | Reference |
---|---|---|---|---|
Ethylene | 1.2 × 10⁶ | 25 | Anti-Markovnikov (>95%) | [17] [23] [24] |
Propylene | 8.7 × 10⁵ | 25 | Anti-Markovnikov (>90%) | [24] |
Terminal alkynes (general) | 10⁴-10⁶ | 20-80 | Variable (60-95%) | [17] [19] [22] |
Cyclic alkenes | 10³-10⁵ | 25-75 | Moderate (70-85%) | [20] [24] |
Styrene derivatives | 10⁵-10⁶ | 25 | High (>90%) | [23] |
The propagation steps of the radical chain mechanism involve the addition of the tin radical to the unsaturated substrate, followed by hydrogen atom abstraction from another molecule of the organotin hydride [17] [23]. This process regenerates the tin radical and continues the chain reaction until termination occurs through radical-radical coupling reactions [18]. The overall efficiency of the hydrostannylation process is influenced by the stability of the intermediate carbon radicals formed during the propagation sequence [24].
Computational studies using density functional theory have provided detailed insights into the energetics and selectivity patterns observed in these radical-mediated transformations [20] [43]. The calculations reveal that the addition of tin radicals to alkenes proceeds through an early transition state with low activation barriers, typically ranging from 2 to 8 kilocalories per mole [20]. The regioselectivity is determined by the relative stability of the intermediate carbon radicals, with tertiary radicals being significantly more stable than primary or secondary analogues [19] [24].
The synthetic utility of radical-mediated hydrostannylation extends to the preparation of complex molecular architectures containing pentafluoroethyl-substituted tin centers [23]. These reactions provide access to organotin intermediates that can be further functionalized through subsequent cross-coupling reactions, making them valuable building blocks in organic synthesis [17] [22]. The mild reaction conditions and excellent functional group tolerance make this methodology particularly attractive for the synthesis of fluorinated organic compounds [32].
The regioselectivity of alkene functionalization reactions involving tributyl(pentafluoroethyl)stannane exhibits remarkable dependence on the choice of solvent, a phenomenon that has been extensively studied through both experimental and theoretical approaches [28] [26]. The solvent effects manifest primarily through the stabilization of different transition state geometries, leading to divergent mechanistic pathways that produce distinct regioisomeric products [25] [28]. This solvent-controlled selectivity represents a powerful tool for the selective synthesis of pentafluoroethyl-containing organic molecules [26].
Polar protic and aprotic solvents promote different mechanistic pathways for alkene functionalization, with high dielectric constant solvents favoring ionic mechanisms while low polarity solvents support concerted processes [28]. In dimethylformamide and acetonitrile, reactions proceed predominantly through a stepwise mechanism involving charged intermediates [28]. Conversely, in toluene and dichloromethane, the transformations follow a concerted pathway with cyclic transition states that preserve stereochemical information [28].
The mechanistic dichotomy between ionic and concerted pathways has profound implications for the stereochemical outcome of alkene functionalization reactions [26] [28]. In polar solvents, the ionization of carbon-metal bonds leads to the formation of carbocationic intermediates that undergo inversion of configuration through nucleophilic substitution mechanisms [28]. The high dielectric constant of these solvents stabilizes the charged species, making this pathway energetically favorable [25].
Solvent | Dielectric Constant | Mechanism Preference | Stereochemical Outcome | Regioselectivity | Reference |
---|---|---|---|---|---|
Tetrahydrofuran | 7.58 | Concerted cyclic | Retention | High α-selectivity | [28] |
Dimethylformamide | 36.7 | SN2-type | Inversion | Mixed selectivity | [28] |
Toluene | 2.38 | Concerted cyclic | Retention | High α-selectivity | [28] |
Acetonitrile | 37.5 | SN2-type | Inversion | Mixed selectivity | [28] |
Dichloromethane | 8.93 | Concerted cyclic | Retention | High α-selectivity | [28] |
Dimethyl sulfoxide | 46.7 | SN2-type | Inversion | Mixed selectivity | [28] |
In contrast, nonpolar solvents promote concerted mechanisms that proceed through cyclic transition states [28]. These pathways maintain the stereochemical integrity of the starting materials, leading to retention of configuration in the final products [26]. The preference for concerted mechanisms in low dielectric constant media arises from the destabilization of ionic intermediates in these environments [25] [28].
The regioselectivity patterns observed in alkene functionalization reactions are intimately connected to the electronic properties of the pentafluoroethyl substituent [32]. The strong electron-withdrawing character of this group influences the polarization of the carbon-carbon double bond, creating preferential sites for nucleophilic or electrophilic attack [14]. In polar solvents, the enhanced polarization leads to the formation of more stable carbocationic intermediates at specific positions along the alkene chain [26].
Experimental studies have demonstrated that the choice of solvent can completely reverse the regioselectivity of alkene functionalization reactions [28]. For example, the addition of tributyl(pentafluoroethyl)stannane to substituted alkenes in tetrahydrofuran produces predominantly the anti-Markovnikov addition product with greater than 90 percent selectivity [28]. However, when the same reaction is conducted in dimethylformamide, the Markovnikov addition product becomes the major component, accounting for approximately 70 percent of the product mixture [28].
Tributyl(pentafluoroethyl)stannane exhibits markedly different electronic properties compared to its alkyl and aryl analogues due to the pronounced electron-withdrawing effects of the pentafluoroethyl group [1]. The pentafluoroethyl substituent (C2F5) demonstrates significantly stronger electron-withdrawing capability than conventional alkyl or aryl groups, with a Hammett σp value of approximately 0.62, compared to -0.17 for methyl, 0.06 for phenyl, and -0.16 for butyl groups [2]. This substantial difference in electronic character fundamentally alters the reactivity profile of the stannane.
The electron-withdrawing effect of the pentafluoroethyl group operates through both inductive and field effects . The multiple fluorine atoms create a strong electron-deficient character that is transmitted through the carbon-tin bond, significantly increasing the electrophilicity of the tin center [4]. This enhanced electrophilicity manifests in several ways: increased Lewis acidity, modified reaction kinetics, and altered selectivity patterns in cross-coupling reactions.
Comparative studies have shown that the electron-withdrawing nature of the pentafluoroethyl group leads to a lowering of the HOMO energy levels in the stannane, making it more reactive toward nucleophilic attack [5]. This contrasts sharply with alkyl-substituted stannanes, where electron-donating effects of alkyl groups increase electron density at the tin center, resulting in reduced electrophilicity and slower reaction rates.
Substituent | Electron-Withdrawing Strength | Sigma_p Value | Source |
---|---|---|---|
Pentafluoroethyl | Very Strong | 0.62 | Fluorinated Compounds |
Methyl | Weak | -0.17 | Alkyl Groups |
Phenyl | Moderate | 0.06 | Aromatic Systems |
Trifluoromethyl | Strong | 0.54 | Fluorinated Compounds |
Ethynyl | Strong | 0.23 | Unsaturated Groups |
Butyl | Weak | -0.16 | Alkyl Groups |
The kinetic behavior of tributyl(pentafluoroethyl)stannane in stannylation reactions reveals significant rate enhancements compared to conventional organotin reagents [6]. Hydrostannylation reactions using tris(pentafluoroethyl)stannane proceed 5-10 times faster than corresponding reactions with tributyltin hydride, with activation energies reduced from 45 kJ/mol to 32 kJ/mol [6]. The electron-withdrawing pentafluoroethyl groups significantly influence the polarity of the tin-hydrogen bond, facilitating both hydrostannylation and deprotonation reactions [6].
In cross-coupling reactions, particularly the Stille reaction, pentafluoroethyl-substituted stannanes demonstrate superior performance compared to their alkyl analogues [7]. The enhanced reactivity stems from the increased electrophilicity of the tin center, which promotes faster transmetalation with palladium catalysts [7]. Reaction temperatures can be reduced from 100-110°C for phenyl and methyl derivatives to 60°C for pentafluoroethyl-substituted stannanes, while maintaining higher conversion rates (95% vs. 70-85% for conventional stannanes) [7].
The kinetic profile also shows interesting solvent dependencies [6]. In hydrostannylation reactions, the regioselectivity varies with solvent polarity, suggesting that the electron-deficient nature of the pentafluoroethyl group allows for multiple reaction pathways that are not accessible with electron-rich alkyl-substituted stannanes [6]. This enhanced reactivity eliminates the need for additional activators or catalysts in many cases, making the reactions more efficient and cost-effective [6].
Compound | Reaction Type | Rate Enhancement | Activation Energy (kJ/mol) |
---|---|---|---|
Tributyltin hydride | Radical reduction | Baseline | 45 |
Tris(pentafluoroethyl)stannane | Hydrostannylation | 5-10x faster | 32 |
Dimethyltin dihydride | Hydrostannylation | 2-3x faster | 38 |
Trimethyltin hydride | Hydrostannylation | Baseline | 42 |
The remarkable reactivity of pentafluoroethyl-substituted stannanes extends to dehalogenation reactions, where volatile halogenotris(pentafluoroethyl)stannanes are formed, allowing for facile separation of tin-containing byproducts from reaction mixtures [6]. This represents a significant advantage over conventional stannanes, where product purification can be challenging due to the toxicity and persistence of tin residues [8].
The incorporation of pentafluoroethyl groups dramatically enhances the Lewis acidity of tin centers in organotin compounds [4] [9]. The pronounced electron-withdrawing effect of the pentafluoroethyl group leads to a markedly increased Lewis acidity at the central tin atom, which results in the stabilization of hypervalent complexes and anionic tin species [1]. This enhanced Lewis acidity is quantitatively reflected in fluoride affinity measurements, where pentafluoroethyl-substituted stannanes show fluoride affinities of approximately 125 kJ/mol, compared to 85 kJ/mol for tributyltin halides and 70 kJ/mol for methyltin halides [9].
The increased Lewis acidity manifests in several important ways. First, pentafluoroethyl-substituted stannanes readily form hypervalent complexes with coordination numbers of 5-6, whereas conventional alkyl stannanes typically maintain tetrahedral coordination [9]. This enhanced coordination capability makes them effective Lewis acid catalysts for various organic transformations, including fluorination reactions and cross-coupling processes [4].
Water-soluble pentafluoroethyl-substituted stannanes demonstrate exceptional fluoride binding capabilities even in aqueous environments [9]. Unlike conventional organotin compounds that show limited activity in polar solvents, these electron-deficient stannanes maintain their Lewis acidic properties in water, making them valuable for applications in aqueous fluorination chemistry [9]. The enhanced Lewis acidity also enables these compounds to activate strong element-fluorine bonds and complex formaldehyde in aqueous media [10].
Compound Type | Lewis Acidity (relative) | Fluoride Affinity (kJ/mol) | Coordination Number |
---|---|---|---|
Tributyltin halides | Moderate | 85 | 4 |
Pentafluoroethyl-substituted stannanes | Very High | 125 | 5-6 |
Phenyltin halides | High | 95 | 4-5 |
Methyltin halides | Low | 70 | 4 |
The enhanced Lewis acidity of pentafluoroethyl-substituted stannanes also influences their catalytic behavior in cross-coupling reactions [7]. The electron-deficient tin center facilitates transmetalation steps in palladium-catalyzed reactions, leading to faster reaction rates and higher yields [7]. This enhanced catalytic activity is particularly evident in challenging cross-coupling reactions involving electron-rich substrates, where conventional stannanes often fail to provide satisfactory results [11].
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